molecular formula C6H8OS2 B1582921 Methyl 2-methyl-3-furyl disulfide CAS No. 65505-17-1

Methyl 2-methyl-3-furyl disulfide

Cat. No.: B1582921
CAS No.: 65505-17-1
M. Wt: 160.3 g/mol
InChI Key: SRUTWBWLFKSTIS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-3-furyl disulfide plays a significant role in biochemical reactions, particularly in the context of flavor chemistry. It interacts with various enzymes and proteins, influencing the aroma profile of food products. For instance, it has been studied for its interaction with the protein kafirin in soy sauce flavor Baijiu, where it alters the aroma profile through complex binding mechanisms . Additionally, this compound has been shown to reduce the perceived saltiness in food products by interacting with aroma-active compounds from yeast extracts .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. For example, studies have shown that this compound can modulate sensory responses in food products, which may involve changes in cellular metabolism and gene expression

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins and other biomolecules . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, its interaction with the protein kafirin in Baijiu highlights its role in altering the aroma profile through binding mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function are still being explored

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing flavor profiles in food products. At high doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, and exceeding these thresholds can lead to toxicity . It is crucial to determine the appropriate dosage to avoid adverse effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining its bioavailability and overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-furyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various 2-methyl-3-furyl sulfide derivatives, which have special aroma characteristics and low aroma thresholds .

Comparison with Similar Compounds

Methyl 2-methyl-3-furyl disulfide is unique due to its specific aroma profile and biological activities. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and aroma profiles.

Properties

IUPAC Name

2-methyl-3-(methyldisulfanyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUTWBWLFKSTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047704
Record name Methyl 2-methyl-3-furyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; roast meat aroma
Record name Methyl 2-methyl-3-furyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

213.00 to 217.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-(methyldithio)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name Methyl 2-methyl-3-furyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.203-1.208
Record name Methyl 2-methyl-3-furyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

65505-17-1
Record name 2-Methyl-3-(methyldithio)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65505-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-furyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methyl-3-furyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-(methyldithio)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 2-METHYL-3-FURYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1VSC778G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-3-(methyldithio)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 2-methyl-3-furyl disulfide formed in food?

A1: This compound is primarily formed as a product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking. Specifically, it arises from the interaction of sulfur-containing amino acids, like cysteine and methionine, with reducing sugars. [, , ]

Q2: What is the role of this compound in food aroma?

A2: Research suggests this compound plays a significant role in the overall aroma profile of certain foods. For example, in cooked ham, it has been identified as one of the key odorants contributing to its characteristic aroma, exhibiting a low detection threshold. [, ] Similarly, in roasted peanuts, it significantly contributes to the fresh roasted aroma, particularly its meaty and roasted notes. []

Q3: Can you elaborate on the analytical techniques used to identify and quantify this compound in food?

A3: Several techniques are employed to study this compound. These include:

  • Solid-Phase Micro-Extraction coupled with Gas Chromatography and Mass Spectrometry (SPME-GC-MS): This technique allows for the extraction and identification of volatile compounds, including this compound, from complex food matrices. [, ]
  • Headspace-Solid Phase Micro-Extraction coupled with Gas Chromatography and Pulsed Flame Photometric Detection (HS-SPME-GC-PFPD): This method provides enhanced sensitivity for detecting sulfur-containing compounds like this compound. []
  • Aroma Extract Dilution Analysis (AEDA): This sensory-based technique helps determine the flavor dilution (FD) factor of aroma compounds, indicating their potency and contribution to the overall aroma profile. [, , ]

Q4: Beyond its role in food aroma, has any other biological activity been reported for this compound?

A4: Yes, studies have investigated its potential effects on bacterial quorum sensing, a communication system bacteria use to coordinate their behavior. Research suggests that this compound, along with another sulfide flavor compound Diallyl disulfide, can inhibit quorum sensing in Hafnia alvei, a bacterium found in food and the human gut. This inhibition can affect bacterial swarming ability and biofilm formation, which are important for bacterial survival and pathogenesis. []

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